3-[(5Z)-5-({2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid
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Overview
Description
3-[(5Z)-5-({2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-({2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves several steps. One common approach is the one-pot synthesis method, which allows for the preparation of complex molecules in a single reaction vessel. This method often involves the use of acyloin rearrangements and the generation of intermediates in situ .
Industrial Production Methods
Industrial production of this compound may involve scaling up the one-pot synthesis method or employing alternative routes that are more cost-effective and efficient. The choice of method depends on factors such as yield, purity, and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-5-({2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing yields and selectivity.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(5Z)-5-({2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-({2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact mechanism depends on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-2-oxindoles
- 2-hydroxy-indolin-3-ones
- 2-alkynyl arylazides
Uniqueness
What sets 3-[(5Z)-5-({2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid apart from similar compounds is its unique combination of functional groups and its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C24H22N4O5S2 |
---|---|
Molecular Weight |
510.6 g/mol |
IUPAC Name |
3-[(5Z)-5-[[2-[(2-hydroxy-2-phenylethyl)amino]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C24H22N4O5S2/c1-14-6-5-10-27-21(14)26-20(25-13-17(29)15-7-3-2-4-8-15)16(22(27)32)12-18-23(33)28(24(34)35-18)11-9-19(30)31/h2-8,10,12,17,25,29H,9,11,13H2,1H3,(H,30,31)/b18-12- |
InChI Key |
WANOVQFEUNAHFM-PDGQHHTCSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O)NCC(C4=CC=CC=C4)O |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCC(=O)O)NCC(C4=CC=CC=C4)O |
Origin of Product |
United States |
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